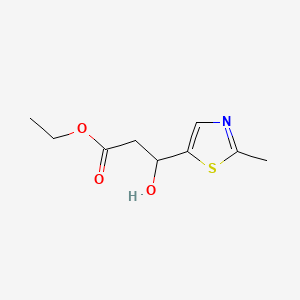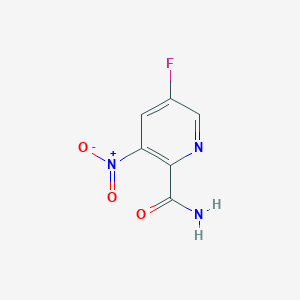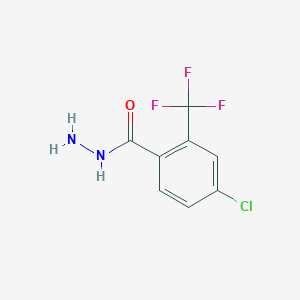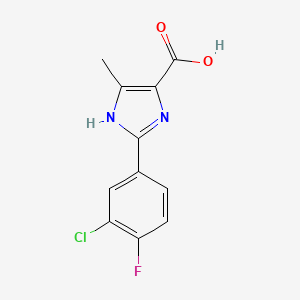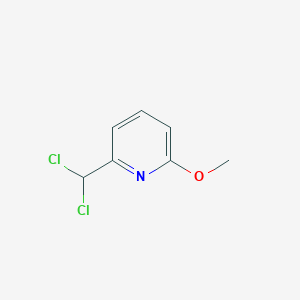
2-(Dichloromethyl)-6-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dichloromethyl)-6-methoxypyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. This specific compound is characterized by the presence of a dichloromethyl group and a methoxy group attached to the pyridine ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dichloromethyl)-6-methoxypyridine can be achieved through several methods. One common approach involves the chlorination of 2-methyl-6-methoxypyridine using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) in the presence of a suitable solvent like dichloromethane. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Dichloromethyl)-6-methoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperatures, solvents, and catalysts, to achieve the desired products. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often proceed under anhydrous conditions .
Major Products Formed
The major products formed from these reactions include various substituted pyridines, aldehydes, carboxylic acids, and methylated derivatives. These products can be further utilized in the synthesis of more complex organic molecules .
Scientific Research Applications
2-(Dichloromethyl)-6-methoxypyridine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and as a reagent in organic transformations.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: It is employed in the production of agrochemicals, dyes, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-(Dichloromethyl)-6-methoxypyridine involves its interaction with specific molecular targets. The dichloromethyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can lead to the inhibition or activation of enzymes, modulation of receptor activity, or alteration of cellular pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Dichloromethyl)-6-methoxypyridine include:
- 2-(Dichloromethyl)-4-methoxypyridine
- 2-(Dichloromethyl)-5-methoxypyridine
- 2-(Dichloromethyl)-3-methoxypyridine
Uniqueness
What sets this compound apart from its analogs is the position of the methoxy group on the pyridine ring. This positional difference can significantly influence the compound’s reactivity, stability, and biological activity.
Properties
Molecular Formula |
C7H7Cl2NO |
|---|---|
Molecular Weight |
192.04 g/mol |
IUPAC Name |
2-(dichloromethyl)-6-methoxypyridine |
InChI |
InChI=1S/C7H7Cl2NO/c1-11-6-4-2-3-5(10-6)7(8)9/h2-4,7H,1H3 |
InChI Key |
MSTBYEDNSMSYON-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=N1)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Fluoro-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13678461.png)
![7-Chloropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13678469.png)
![8-Fluoro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13678473.png)
![2-(Furan-2-yl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13678475.png)

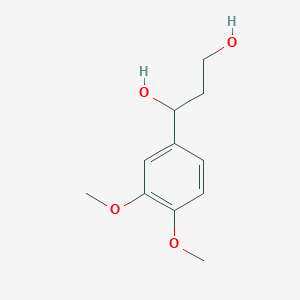
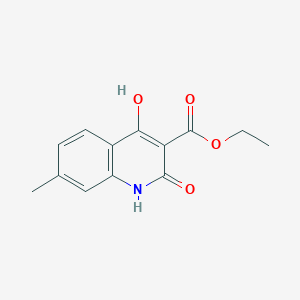
![5-Bromo-2,3-dihydrofuro[2,3-b]pyridin-3-amine](/img/structure/B13678520.png)
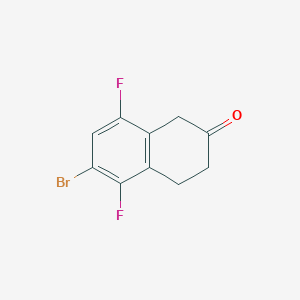
![5-Methoxybenzo[d]isothiazole](/img/structure/B13678531.png)
